Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUZMHIRKMOZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN2C1=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with formamide, followed by cyclization in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate has been investigated for various medicinal applications:
- Antitubercular Activity : This compound has shown promise in the development of new anti-tuberculosis drugs. It acts against multidrug-resistant strains of Mycobacterium tuberculosis with low minimum inhibitory concentration (MIC) values, indicating its potential as a lead compound for further drug development.
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. It has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Preliminary studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : This compound may inhibit enzymes crucial for the survival and proliferation of pathogens and cancer cells.
- Modulation of Signaling Pathways : It influences key signaling pathways related to cell growth and apoptosis.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Mycobacterium tuberculosis | 0.07 μg/mL |
Table 2: Anticancer Activity
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.0 |
| PC-3 | 3.5 |
| HeLa | 4.0 |
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Study on Antitubercular Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibited MIC values as low as against Mycobacterium tuberculosis, indicating their potential effectiveness against resistant strains.
- Evaluation of Cholinesterase Inhibition : Another investigation revealed that derivatives showed significant inhibition with an IC50 value around , suggesting possible applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine core is highly versatile, with modifications at positions 6 and 8 significantly altering physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with structurally related analogs:
Substituent Variations at Position 6
a) Methyl 6-Bromoimidazo[1,2-a]pyridine-8-carboxylate
- Molecular Formula : C₁₀H₉BrN₂O₂ (free base)
- Molecular Weight : 269.1 g/mol
- CAS : 1121058-31-8
- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance leaving-group ability in nucleophilic substitutions. This analog is used in Suzuki-Miyaura coupling reactions for drug discovery pipelines .
b) Ethyl 6-Bromo-8-Fluoroimidazo[1,2-a]pyridine-2-carboxylate
- Molecular Formula : C₁₀H₈BrFN₂O₂
- Molecular Weight : 287.09 g/mol
- CAS : 1260763-32-3
- Key Differences : The addition of fluorine at position 8 improves metabolic stability and membrane permeability, making it favorable for CNS-targeting therapeutics .
Substituent Variations at Position 8
a) Ethyl 8-Amino-6-Bromoimidazo[1,2-a]pyridine-2-carboxylate
- Molecular Formula : C₁₀H₁₀BrN₃O₂
- Molecular Weight : 284.12 g/mol
- Crystallographic Data: Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.366 Å, b = 11.842 Å .
- Key Differences: The amino group at position 8 enhances solubility and provides a site for further functionalization, such as amide bond formation .
b) Methyl 8-Amino-2,3-Dimethylimidazo[1,2-a]pyridine-6-carboxylate
- CAS : 248919-96-2
- Molecular Formula : C₁₁H₁₃N₃O₂
Variations in Ester Groups and Substituent Positions
a) Methyl 6-Chloroimidazo[1,2-a]pyridine-3-carboxylate
- CAS : 900019-38-7
- Molecular Formula : C₉H₇ClN₂O₂
- Key Differences : The carboxylate ester at position 3 instead of 8 alters electronic distribution, affecting π-π stacking interactions in protein binding .
b) Ethyl 3-Cyanoimidazo[1,2-a]pyridine-8-carboxylate
- CAS : 147581
- Molecular Formula : C₁₁H₉N₃O₂
- Applications: The cyano group at position 3 enhances electron-withdrawing effects, stabilizing intermediates in palladium-catalyzed cross-coupling reactions .
Biological Activity
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₇ClN₂O₂
- Molecular Weight : Approximately 210.62 g/mol
- CAS Number : 900019-38-7
The compound features a chloro group at the 6-position of the imidazo ring, which contributes to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values reported range from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) . This suggests potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HCC827 cells. Treatment with this compound resulted in a significant G2/M phase block in the cell cycle and increased levels of apoptotic markers such as cleaved caspase-9 and PARP . This highlights its potential as a therapeutic agent in cancer treatment.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes and interfere with critical cellular pathways, leading to its observed antimicrobial and anticancer effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate | Similar imidazo-pyridine structure | Chlorine position differs (3-position) |
| Methyl imidazo[1,2-a]pyridine-3-carboxylate | Lacks chlorine substituent | Potentially different biological activity |
| 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate | Bromine instead of chlorine | Different halogen may affect reactivity |
This table illustrates how the chlorine substitution pattern at the 6-position enhances the biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Activity : A study highlighted its efficacy against resistant bacterial strains, emphasizing its potential role in treating infections caused by multidrug-resistant pathogens .
- Anticancer Studies : Research demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines through the modulation of cell cycle regulators .
- Mechanistic Insights : Investigations into its mechanism revealed that it may inhibit key enzymes involved in cellular proliferation and survival pathways .
Q & A
How can regioselectivity in the metalation of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate be controlled for targeted functionalization?
Basic Research Question
Regioselectivity in metalation depends on the choice of base and reaction conditions. For example, using TMPMgCl·LiCl at −60°C selectively metalates position 3, while TMP2Zn·2MgCl2·2LiCl at −20°C switches regioselectivity to position 5 due to thermodynamic stability differences in intermediates (DFT calculations support this). The ionic nature of the Mg-base (TMPMgCl·LiCl) increases reactivity, favoring kinetically controlled pathways, whereas the less reactive Zn-base (TMP2Zn·2MgCl2·2LiCl) allows thermodynamically favored intermediates to dominate .
Advanced Research Question How do intramolecular interactions (e.g., CH/Cl) and chelation effects influence regioselectivity in multi-step functionalization? Stabilizing interactions, such as chelation between LiCl and the heterocycle’s nitrogen, direct metalation to specific positions. For instance, coordination at N1 stabilizes intermediates, enabling selective C2 or C8 functionalization. Computational modeling (DFT) is critical for rationalizing these effects .
What methodologies optimize the reaction conditions for electrophilic quenching of metalated intermediates?
Basic Research Question
Key parameters include temperature, solvent, and catalyst. For example:
- Iodolysis of Mg-intermediates at 25°C yields iodinated derivatives (e.g., 78% yield for iodide 7a) .
- Allylation and acylation require CuCN·2LiCl (20–50 mol%) as a mediator, with reaction times of 1.5–2 h at 25°C .
- Lower temperatures (−20°C) prevent side reactions during Zn-intermediate formation .
Advanced Research Question How do steric and electronic factors in electrophiles impact coupling efficiency? Bulky electrophiles (e.g., pivaloyl chloride) reduce yields (33–60%) due to steric hindrance, while smaller substrates (allyl bromide) achieve higher yields (85%). Catalyst selection (e.g., Pd-PEPPSI-iPr2 vs. Pd-PEPPSI-iPent) also mitigates steric challenges in cross-couplings with alkylzinc reagents .
What strategies enable late-stage functionalization of this compound via cross-coupling?
Basic Research Question
Pd-catalyzed Negishi cross-couplings with aryl/alkylzinc reagents (e.g., 21a–d) efficiently introduce substituents at position 5. Using 5 mol% Pd-PEPPSI-iPr2 at 50°C for 2 h achieves up to 98% yield for arylated products (22a–e). LiCl additives stabilize organometallic intermediates .
Advanced Research Question Can nucleophilic addition strategies complement cross-coupling for functionalization? Yes. Grignard reagents (e.g., 4-methoxyphenylmagnesium bromide) add to the heterocycle via N1 coordination, forming dihydro intermediates (26a, 63% yield). Subsequent oxidation with DDQ restores aromaticity, yielding 8-arylated derivatives (27a–c, 37–78%) .
How can structural confirmation of substituted derivatives be achieved?
Basic Research Question
X-ray crystallography and NMR are standard. For example:
- Single-crystal X-ray diffraction confirmed the structure of allylated derivative 8b .
- ¹H NMR (600 MHz) and HPLC (99% purity) validate substitution patterns and purity .
Advanced Research Question What computational tools aid in predicting regioselectivity and stability? DFT calculations assess charge distribution (e.g., C3 as the most negatively charged carbon in the heterocycle) and relative stability of intermediates. These guide rational design of regioselective reactions .
What are the challenges in synthesizing trisubstituted derivatives?
Basic Research Question
Sequential metalation steps are required. For example:
Initial metalation of 6-chloroimidazo[1,2-a]pyrazine with TMP2Zn·2MgCl2·2LiCl at −20°C introduces a substituent at C2.
A second metalation of the 3,6-disubstituted intermediate (7e) with the same base adds a third substituent at C8 (yields: 33–72%) .
Advanced Research Question How do steric and electronic effects in trisubstituted intermediates affect reactivity? Electron-withdrawing groups (e.g., cyano at C3) reduce yields in subsequent reactions (e.g., 16c: 33% yield) due to decreased nucleophilicity. Steric hindrance from adjacent substituents necessitates optimized catalyst loading (e.g., 50 mol% CuCN·2LiCl) .
How can computational chemistry enhance synthetic route design for this heterocycle?
Advanced Research Question
DFT calculations predict:
- Thermodynamic stability of intermediates (e.g., preference for C5-metalated species over C3).
- Chelation effects directing regioselectivity.
- Charge distribution maps to identify nucleophilic/electrophilic sites .
These insights reduce trial-and-error in optimizing reaction conditions and regioselectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
